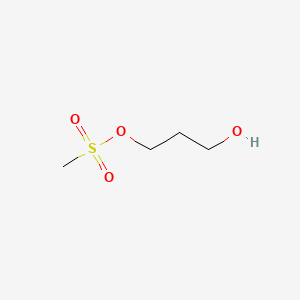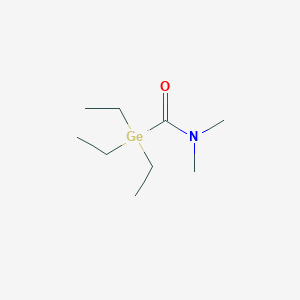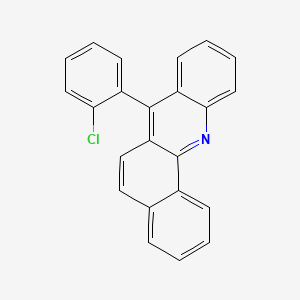
Benzo(c)acridine, 7-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo©acridine, 7-(2-chlorophenyl)- is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of benzo©acridine, 7-(2-chlorophenyl)-, which includes a chlorophenyl group, contributes to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo©acridine, 7-(2-chlorophenyl)- can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method offers a straightforward approach to benzo©acridines, with the choice of transition metal or Brønsted acid catalysis depending on the substituent at the triple bond . For example, direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .
Industrial Production Methods
Industrial production methods for benzo©acridine, 7-(2-chlorophenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as platinum or palladium complexes, is common in industrial settings to facilitate efficient cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
Benzo©acridine, 7-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of benzo©acridine, 7-(2-chlorophenyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound with similar DNA intercalation properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with anticancer activity.
Uniqueness
Benzo©acridine, 7-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This structural modification allows for more diverse chemical reactions and potential therapeutic applications.
Propiedades
Número CAS |
36762-01-3 |
|---|---|
Fórmula molecular |
C23H14ClN |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
7-(2-chlorophenyl)benzo[c]acridine |
InChI |
InChI=1S/C23H14ClN/c24-20-11-5-3-9-17(20)22-18-10-4-6-12-21(18)25-23-16-8-2-1-7-15(16)13-14-19(22)23/h1-14H |
Clave InChI |
JTIZYGBOEQNGSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C5=CC=CC=C5Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


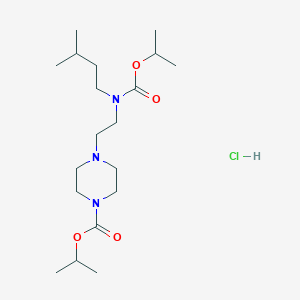
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)

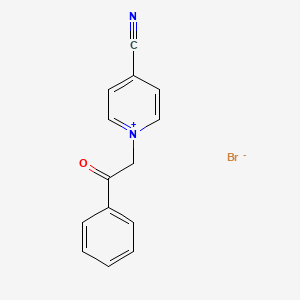
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
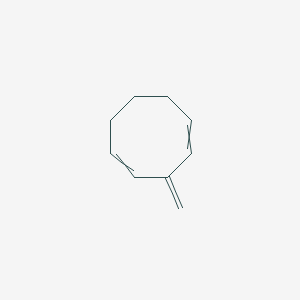
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
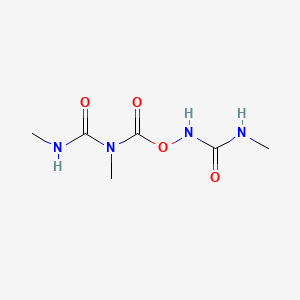
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
